

# Whitepaper: Structural Elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

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## Compound of Interest

**Compound Name:** 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

**Cat. No.:** B143918

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## Abstract

The definitive structural confirmation of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** (CAS No. 143612-79-7), a key intermediate in the synthesis of the antidepressant Vilazodone.<sup>[1]</sup> We move beyond a simple recitation of data to explain the causal-driven logic behind the experimental strategy, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical blueprint for researchers, demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment.

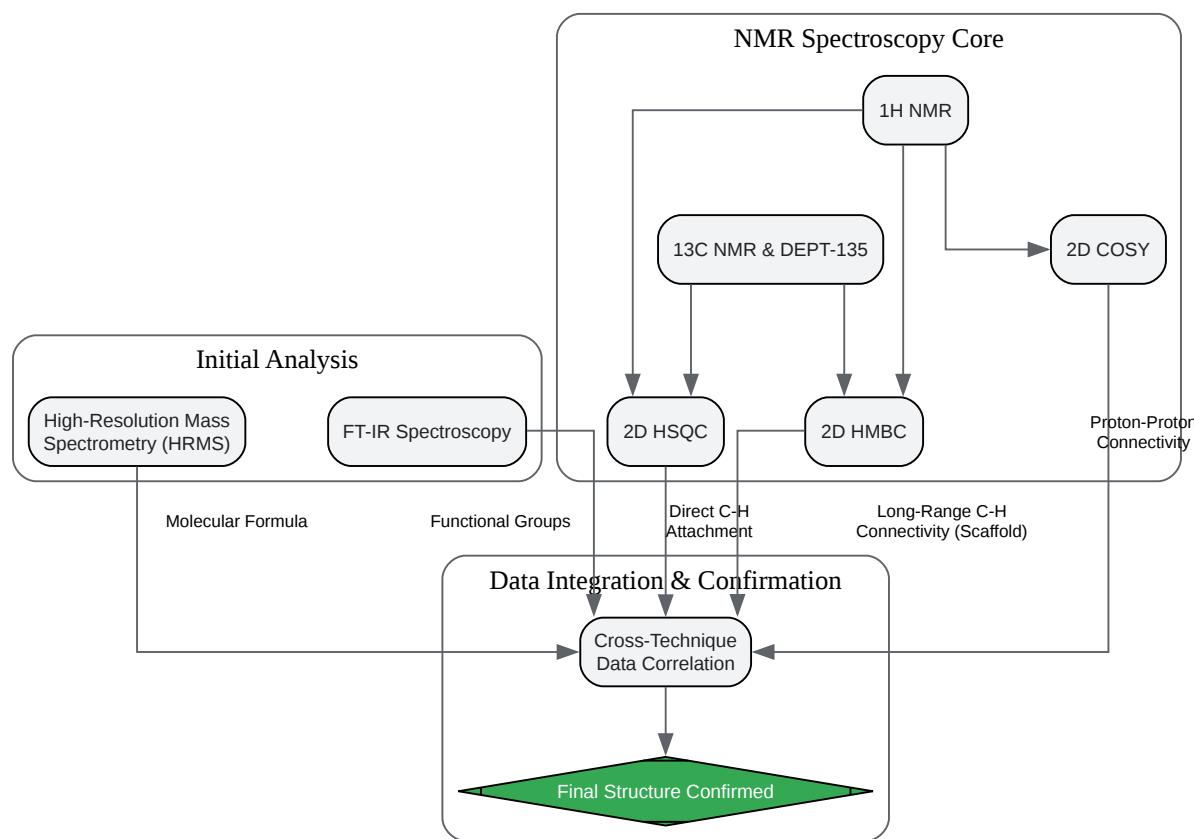
## Introduction: The Rationale for Rigorous Elucidation

**3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is a bespoke molecule whose structural integrity is paramount for the successful synthesis of its target Active Pharmaceutical Ingredient (API). The indole scaffold is a privileged structure in medicinal chemistry, and its substitution pattern dictates biological activity.<sup>[2]</sup> Specifically, the C3-alkylation of the indole ring is a common synthetic step.<sup>[3][4]</sup> Common synthesis routes, such as the Friedel-Crafts alkylation of 5-cyanoindole with a 4-chlorobutyl electrophile, are designed to yield the target isomer.<sup>[5][6][7]</sup> However, the potential for side reactions, such as N-alkylation or rearrangements, necessitates a robust and orthogonal analytical confirmation of the final structure.<sup>[8]</sup>

This guide employs a systematic workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, definitive mapping of the atomic connectivity.

## Overall Elucidation Workflow

The logical flow of the elucidation process is designed for maximum confidence, where each step corroborates the last.



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Figure 1: A systematic workflow for unambiguous structure elucidation.

## Mass Spectrometry: Defining the Molecular Boundaries

**Expertise & Causality:** The first step in any structure elucidation is to determine the elemental composition. High-resolution mass spectrometry, often utilizing a technique like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of a unique molecular formula, constraining the possibilities from infinite to a manageable few. The trustworthiness of this technique lies in its quantitative accuracy; the measured mass must agree with the calculated mass for a proposed formula to within a few parts per million (ppm).

**Experimental Protocol:**

- **Sample Preparation:** A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
- **Instrumentation:** The sample is infused into an ESI-TOF mass spectrometer.
- **Analysis Mode:** Data is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- **Calibration:** The instrument is calibrated using a known standard to ensure high mass accuracy.

**Data Presentation & Interpretation:** The molecular formula of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is  $C_{13}H_{13}ClN_2$ .<sup>[9]</sup><sup>[10]</sup> The expected mass for the protonated molecule  $[M+H]^+$  is calculated based on the most abundant isotopes ( $^{12}C$ ,  $^1H$ ,  $^{35}Cl$ ,  $^{14}N$ ).

Parameter	Calculated Value (for $C_{13}H_{14}^{35}ClN_2^+$ )	Observed Value	$\Delta$ (ppm)
Exact Mass $[M+H]^+$	233.0840	233.0843	1.3

Table 1: High-Resolution Mass Spectrometry Data.

The observed mass is in excellent agreement with the calculated mass, with a deviation of only 1.3 ppm. This result strongly supports the proposed molecular formula of  $C_{13}H_{14}ClN_2$ , providing the foundational piece of evidence upon which all subsequent analyses will be built.

## FT-IR Spectroscopy: Identifying Key Functional Groups

**Expertise & Causality:** FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The bond strength and the mass of the atoms involved dictate the frequency of vibration. This allows for the confident identification of key structural motifs. For our target molecule, we expect to see characteristic absorptions for the indole N-H bond, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the crucial C≡N (nitrile) bond.

[11]

**Data Presentation & Interpretation:** The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Implication
~3410	Sharp, Med.	N-H Stretch	Confirms the presence of the indole N-H group.[11]
~3050	Med.	Aromatic C-H Stretch	Indicates the presence of the indole aromatic ring.
~2940, ~2860	Med.	Aliphatic C-H Stretch (symm. & asymm.)	Confirms the presence of the butyl chain's CH <sub>2</sub> groups.
~2225	Sharp, Str.	C≡N Stretch	Unambiguously confirms the nitrile functional group.[12]
~1620, ~1460	Med.-Str.	Aromatic C=C Stretch	Further evidence for the aromatic indole system.[11]

Table 2: Key FT-IR Absorption Bands and Assignments.

The strong, sharp peak around 2225 cm<sup>-1</sup> is highly diagnostic for the nitrile group.[12] The presence of the N-H stretch confirms that the indole nitrogen is not substituted, which is a critical piece of information for ruling out N-alkylation isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

**Expertise & Causality:** NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, quantity, and connectivity of atoms (specifically <sup>1</sup>H and <sup>13</sup>C). By integrating a series of 1D and 2D NMR experiments, we can piece together the entire molecular puzzle. The

logic is systematic: 1D spectra identify the individual pieces (protons and carbons), and 2D spectra show how they connect.[13][14]

Experimental Protocol:

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for its ability to clearly show exchangeable protons like N-H.
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experimental Suite:
  - <sup>1</sup>H NMR: Determines the number of unique proton environments and their neighboring protons (via splitting).
  - <sup>13</sup>C NMR: Determines the number of unique carbon environments.
  - DEPT-135: Differentiates between CH<sub>3</sub>, CH<sub>2</sub>, and CH carbons. CH/CH<sub>3</sub> signals are positive, while CH<sub>2</sub> signals are negative. Quaternary carbons are absent.
  - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation).[15]
  - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2 or 3 bonds), which is essential for connecting different parts of the molecule and identifying quaternary carbons.[16][17]

## <sup>1</sup>H NMR Analysis

The <sup>1</sup>H NMR spectrum provides a count of chemically distinct protons and their immediate neighbors.

Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-1	-11.2	br s	1H	Indole N-H	Broad singlet, downfield due to deshielding and exchange. <a href="#">[18]</a>
H-4	~7.9	d	1H	Aromatic H	Deshielded by the adjacent electron-withdrawing nitrile group.
H-2	~7.7	s	1H	Aromatic H	Singlet on the pyrrole ring, characteristic of C3-substituted indoles.
H-6	~7.5	d	1H	Aromatic H	Part of the aromatic system.
H-7	~7.4	s	1H	Aromatic H	Singlet, most upfield of the benzene ring protons.
H-4'	-3.6	t	2H	-CH <sub>2</sub> -Cl	Triplet, downfield due to the electron-withdrawing effect of the

					chlorine atom.
H-1'	~2.8	t	2H	Indole-CH <sub>2</sub> -	Triplet, deshielded by attachment to the indole ring.
H-2'	~1.9	m	2H	-CH <sub>2</sub> -	Multiplet, adjacent to two other CH <sub>2</sub> groups.
H-3'	~1.8	m	2H	-CH <sub>2</sub> -	Multiplet, adjacent to two other CH <sub>2</sub> groups.

Table 3: <sup>1</sup>H NMR Data and Assignments (in DMSO-d<sub>6</sub>). Note: Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

## <sup>13</sup>C NMR and DEPT-135 Analysis

The <sup>13</sup>C and DEPT spectra reveal the carbon backbone of the molecule.

Label	Chemical Shift ( $\delta$ , ppm)	DEPT-135	Assignment	Rationale
C-7a	~138	Quat (0)	Aromatic C	Quaternary carbon at the ring junction.
C-3a	~128	Quat (0)	Aromatic C	Quaternary carbon at the ring junction.
C-2	~125	CH (+)	Aromatic CH	Pyrrole ring carbon.
C-4	~123	CH (+)	Aromatic CH	Benzene ring carbon.
C-6	~121	CH (+)	Aromatic CH	Benzene ring carbon.
C-7	~118	CH (+)	Aromatic CH	Benzene ring carbon.
C-3	~115	Quat (0)	Aromatic C	Site of alkyl substitution on the indole ring.
C-5	~105	Quat (0)	Aromatic C	Carbon bearing the nitrile group. Its shift is influenced by the nitrile. <a href="#">[19]</a>
C≡N	~120	Quat (0)	Nitrile C	Characteristic shift for a nitrile carbon.
C-4'	~45	CH <sub>2</sub> (-)	-CH <sub>2</sub> -Cl	Carbon attached to chlorine, shifted downfield.
C-3'	~32	CH <sub>2</sub> (-)	-CH <sub>2</sub> -	Aliphatic carbon.

C-2'	-30	CH <sub>2</sub> (-)	-CH <sub>2</sub> -	Aliphatic carbon.
C-1'	-25	CH <sub>2</sub> (-)	-CH <sub>2</sub> -	Aliphatic carbon attached to the indole ring.

Table 4: <sup>13</sup>C NMR

and DEPT-135

Data and

Assignments.

Note: DEPT-135

phase shown in

parentheses.

## 2D NMR Analysis: Connecting the Pieces

While 1D spectra propose the fragments, 2D spectra provide the definitive connections.

- COSY: Confirms the connectivity within the butyl chain. A cross-peak between H-1' and H-2', between H-2' and H-3', and between H-3' and H-4' would be expected, confirming the linear -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>- sequence.
- HSQC: Unambiguously links each proton signal to its directly attached carbon signal (e.g., H-1' at 2.8 ppm correlates to C-1' at 25 ppm). This validates the assignments made in Tables 3 and 4.
- HMBC: This is the key experiment for confirming the overall scaffold. It reveals longer-range couplings (2-3 bonds) and is crucial for placing the substituents on the indole ring.

Key HMBC Correlations (Proton → Carbon)	Implication
H-1' (CH <sub>2</sub> at ~2.8 ppm) → C-2, C-3, C-3a	Crucial Evidence: This definitively connects the butyl chain to the C3 position of the indole ring. <a href="#">[20]</a>
H-2 (CH at ~7.7 ppm) → C-3, C-3a, C-7a	Confirms the position of the C2 proton relative to the substituted C3 and the ring junction carbons.
H-4 (CH at ~7.9 ppm) → C-5, C-6, C-7a	Places H-4 adjacent to the nitrile-bearing C-5 and confirms the substitution pattern on the benzene ring.
H-6 (CH at ~7.5 ppm) → C-4, C-5, C-7a	Corroborates the assignments of the aromatic protons and carbons.

Table 5: Key HMBC and COSY Correlations for Structural Confirmation.

The HMBC correlations provide irrefutable evidence for the C3-alkylation. The correlation from the methylene protons of the butyl chain (H-1') to the C3 carbon of the indole ring is the "smoking gun" that confirms the desired isomer was synthesized.

Figure 2: Key 2- and 3-bond HMBC correlations confirming the C3-alkylation.

## Conclusion: A Convergent and Self-Validating Structural Proof

The structural elucidation of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is achieved through a logical and systematic integration of orthogonal analytical techniques.

- HRMS established the correct molecular formula: C<sub>13</sub>H<sub>13</sub>ClN<sub>2</sub>.
- FT-IR confirmed the presence of all key functional groups: an indole N-H, a nitrile (C≡N), and aliphatic and aromatic moieties.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR provided a complete count of all proton and carbon environments, consistent with the proposed structure.
- 2D NMR (COSY, HSQC, and HMBC) definitively assembled the molecular fragments, with crucial HMBC correlations irrefutably placing the 4-chlorobutyl chain at the C3 position of the 5-cyanoindole core.

Each piece of data validates the others, creating a self-consistent and trustworthy conclusion. This rigorous, multi-faceted approach ensures the identity and purity of the intermediate, which is a non-negotiable requirement for robust drug development and manufacturing processes.

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